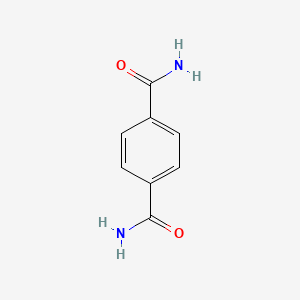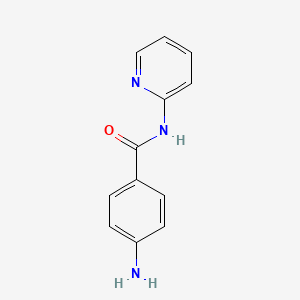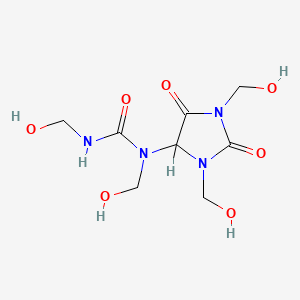
Diazolidinyl urea
概要
説明
ジアゾリジニル尿素は、化粧品やパーソナルケア製品に広く使用されている抗菌防腐剤です。これは、殺菌剤として作用するホルムアルデヒドを放出する能力で知られています。この化合物は、シャンプー、コンディショナー、スキンケア製品、家庭用洗剤などの製品に一般的に含まれています .
作用機序
ジアゾリジニル尿素の主な作用機序は、殺菌剤として作用するホルムアルデヒドを放出する能力です。ホルムアルデヒドはタンパク質を変性させ、微生物の細胞膜を破壊し、細胞死を引き起こします . このメカニズムは、幅広い細菌に対して有効であり、ジアゾリジニル尿素をさまざまな製品における貴重な防腐剤としています .
生化学分析
Biochemical Properties
Diazolidinyl urea plays a crucial role in biochemical reactions due to its formaldehyde-releasing capability. It interacts with various enzymes and proteins, primarily through the formation of covalent bonds with amino groups in proteins. This interaction can lead to the inactivation of microbial enzymes, thereby inhibiting the growth of bacteria and fungi . The compound’s ability to release formaldehyde slowly ensures a sustained antimicrobial effect, making it effective in preserving cosmetic formulations .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human skin cells, it can induce cytotoxicity and contact sensitivity, leading to allergic reactions in some individuals . The compound influences cell function by disrupting cell signaling pathways and altering gene expression. For instance, it has been observed to decrease collagen secretion from human dermal fibroblasts, which can impact the extracellular matrix and skin integrity . Additionally, this compound’s formaldehyde-releasing property can lead to oxidative stress and cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the release of formaldehyde, which can form cross-links with nucleophilic groups in biomolecules such as proteins and nucleic acids . This cross-linking can inhibit enzyme activity and disrupt normal cellular functions. The compound’s interaction with proteins can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can cause changes in gene expression by modifying DNA and histones, thereby affecting transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal storage conditions, but it can degrade over time, releasing formaldehyde at a controlled rate . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to cumulative cytotoxic effects and sensitization in some cases . The formaldehyde released during degradation can also contribute to long-term cellular damage and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, the compound is relatively non-toxic and does not cause significant adverse effects . At higher doses, this compound can induce toxicity, including skin irritation and sensitization . Studies have shown that the compound is slightly toxic to rats in acute oral studies but relatively non-toxic in subchronic studies . The threshold for toxic effects is generally observed at concentrations above 0.5% .
Metabolic Pathways
This compound is involved in metabolic pathways that include its breakdown into formaldehyde and other by-products . The formaldehyde released can enter various metabolic pathways, including the one-carbon metabolism pathway, where it is converted into formate and subsequently into carbon dioxide . The compound’s interaction with enzymes such as aldehyde dehydrogenase plays a role in its metabolism and detoxification . Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interaction with transport proteins . The compound’s water solubility allows it to diffuse easily across cell membranes and accumulate in various cellular compartments . This compound can also bind to proteins, which can influence its localization and accumulation within cells . The distribution of the compound is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The compound’s ability to release formaldehyde allows it to interact with nucleophilic groups in proteins and nucleic acids within these compartments . Post-translational modifications, such as hydroxymethylation, can also direct this compound to specific cellular compartments, influencing its activity and function . The compound’s localization in the nucleus can impact gene expression and transcriptional regulation .
準備方法
ジアゾリジニル尿素は、水酸化ナトリウム溶液と熱の存在下で、アラントインとホルムアルデヒドの化学反応によって合成されます。反応混合物は、次に塩酸で中和され、蒸発させられます . 工業生産方法は、アラントインを37%のホルムアルデヒドと10%の水酸化ナトリウムで処理してジアゾリジニル尿素を形成するものです .
化学反応の分析
ジアゾリジニル尿素は、主に加水分解を受け、経時的にホルムアルデヒドを放出します。このホルムアルデヒドの放出は、その抗菌特性の重要な側面です。この化合物は、ほとんどの化粧品成分と互換性があり、アニオン性、カチオン性、または非イオン性界面活性剤またはタンパク質によって不活性化されません . その加水分解から生成される主な生成物はホルムアルデヒドであり、タンパク質を変性させて微生物の増殖を抑制することにより、防腐剤として作用します .
科学研究への応用
ジアゾリジニル尿素は、特に化学、生物学、医学、および産業の分野で、科学研究で広く使用されています。化粧品では、微生物の汚染を防ぎ、製品の保存期間を延ばすために、防腐剤として役立ちます . 医学では、病院で消毒目的で使用されます . さらに、抗菌特性が求められるさまざまな工業用途で使用されています .
科学的研究の応用
Diazolidinylurea is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it serves as a preservative to prevent microbial contamination and extend the shelf life of products . In medicine, it is used in hospitals for disinfection purposes . Additionally, it is employed in various industrial applications where antimicrobial properties are required .
類似化合物との比較
ジアゾリジニル尿素は、化粧品における抗菌防腐剤としても使用されるイミダゾリジニル尿素と化学的に関連しています . 両方の化合物はホルムアルデヒドを放出し、類似の用途を共有しています。 ジアゾリジニル尿素は、その高い安定性と低い濃度での有効性のために、しばしば好まれます . その他の類似の化合物には、クアテルニウム-15およびDMDMヒダントインがあり、これらはホルムアルデヒドを放出し、同様の用途で使用されます .
参考文献
特性
IUPAC Name |
1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O7/c13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15/h5,13-16H,1-4H2,(H,9,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOROIESOUPGGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029559 | |
| Record name | Diazolidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78491-02-8 | |
| Record name | Diazolidinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78491-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazolidinylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078491028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazolidinylurea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Urea, N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diazolidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(1,3-BIS(HYDROXYMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL)-N,N'-BIS(HYDROXYMETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VX1IBW6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






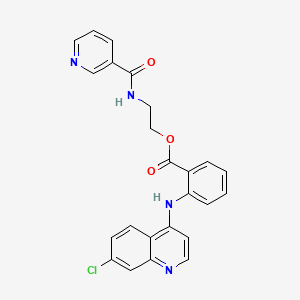
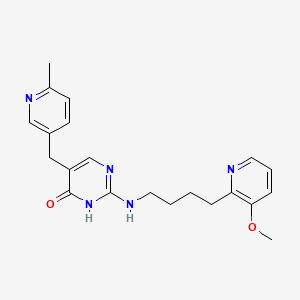


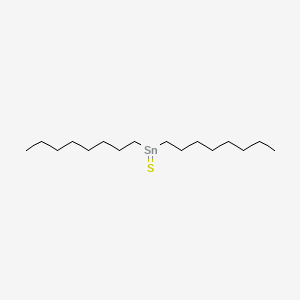
![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)


